6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H20F3N7O and its molecular weight is 407.401. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Research
Studies on cardiovascular agents have highlighted the synthesis and evaluation of compounds with structures closely related to the specified chemical, focusing on their coronary vasodilating and antihypertensive activities. For instance, compounds fused to heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines have shown promising potential as cardiovascular agents due to their potent coronary vasodilating activity and equipotency to established drugs in antihypertensive activity (Sato et al., 1980).
Anti-inflammatory and Antihistaminic Activities
Research into eosinophil infiltration inhibitors with antihistaminic activity has led to the synthesis of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines. These compounds, particularly those with specific cyclic amine substitutions, have demonstrated both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, suggesting potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antifungal Research
The synthesis and photolysis of compounds like 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines have been explored, with some derivatives demonstrating antimicrobial and antifungal activities. These findings indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Ivanov et al., 2020).
Antioxidant Activity
Derivatives of 8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones have been synthesized and evaluated for their antioxidant properties in vitro. These compounds have shown varying degrees of antioxidant and prooxidant properties, underscoring the importance of chemical structure in pharmacological action and highlighting the potential for further research into antioxidant agents (Novodvorskyi et al., 2020).
Asthma and Respiratory Diseases
Synthetic studies on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines have identified compounds with significant anti-asthmatic activities. These compounds, particularly those with specific structural features, have demonstrated the ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, indicating potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Biochemical Analysis
Biochemical Properties
It is known to be an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It shows excellent selectivity over other proline-selective peptidases .
Cellular Effects
In cellular processes, 6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has been observed to improve glucose tolerance in lean mice . This is a result of DPP-IV inhibition and upregulated GLP-1 level in blood in vivo .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DPP-IV, leading to an upregulation of GLP-1 levels in the blood . This results in improved glucose tolerance .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on glucose tolerance over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At lower dosages, it has been observed to improve glucose tolerance in lean mice
Properties
IUPAC Name |
6-tert-butyl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N7O/c1-17(2,3)12-4-7-15(29)27(24-12)10-11-8-26(9-11)14-6-5-13-22-23-16(18(19,20)21)28(13)25-14/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTYZPMJYYBOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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